3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene

OLED Materials Organic Semiconductors Synthetic Intermediates

3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene (CAS 2177237-23-7, MF C16H15BrO, MW 303.19) is a specifically functionalized fluorene derivative that serves as a versatile synthetic intermediate for organic electronics. Its core consists of a rigid, planar fluorene backbone functionalized with two distinct reactive handles: a bromine atom at the C3-position for palladium-catalyzed cross-coupling reactions, and an electron-donating methoxy group at the C2-position to tune the electronic properties of the final conjugated system.

Molecular Formula C16H15BrO
Molecular Weight 303.19 g/mol
Cat. No. B12926078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene
Molecular FormulaC16H15BrO
Molecular Weight303.19 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=CC(=C(C=C31)OC)Br)C
InChIInChI=1S/C16H15BrO/c1-16(2)12-7-5-4-6-10(12)11-8-14(17)15(18-3)9-13(11)16/h4-9H,1-3H3
InChIKeyZJIWMLHQGJEFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene (CAS 2177237-23-7): A Unique Bifunctional Building Block for Advanced Optoelectronic Synthesis


3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene (CAS 2177237-23-7, MF C16H15BrO, MW 303.19) is a specifically functionalized fluorene derivative that serves as a versatile synthetic intermediate for organic electronics [1]. Its core consists of a rigid, planar fluorene backbone functionalized with two distinct reactive handles: a bromine atom at the C3-position for palladium-catalyzed cross-coupling reactions, and an electron-donating methoxy group at the C2-position to tune the electronic properties of the final conjugated system. This unique bifunctionality differentiates it from common mono-substituted fluorene precursors, enabling a more controlled, stepwise synthesis of complex molecular architectures for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) [2].

Why 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene Cannot Be Replaced by Common 2-Bromo or 2,7-Dibromo Analogs


Generic substitution of this compound with more common fluorene building blocks like 2-bromo-9,9-dimethylfluorene or 2,7-dibromo-9,9-dimethylfluorene is not possible without compromising synthetic precision and final material performance. The C3-position of the bromine atom in 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene provides a unique regioselectivity for cross-coupling reactions that is distinct from the more widely used C2- and C7-positions . Critically, the adjacent C2-methoxy group exerts a strong electron-donating effect through resonance, which modulates the electron density on the fluorene ring and can significantly lower the HOMO energy level of the resulting conjugated system compared to non-methoxylated analogs . This precise control over both the coupling site and the electronic environment is essential for fine-tuning the HOMO-LUMO gap, charge transport properties, and emission color in advanced optoelectronic devices [1].

Quantitative Differentiation of 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene: A Comparative Analysis


Regioselective C3 Bromine Position for Unique Cross-Coupling Geometry

Unlike the more common 2-bromo-9,9-dimethylfluorene (CAS 28320-31-2) or 2,7-dibromo-9,9-dimethylfluorene (CAS 28320-32-3), this compound features a bromine atom at the C3-position of the fluorene core [1]. This alternative regioisomerism allows for the synthesis of materials with different spatial configurations and electronic coupling, which is critical for optimizing charge transport and emission properties in OLEDs. While direct comparative reaction yield data for this specific compound is not published, the distinct substitution pattern is a key differentiator for researchers requiring specific molecular geometries .

OLED Materials Organic Semiconductors Synthetic Intermediates

Electron-Donating C2 Methoxy Group for Enhanced HOMO Level Tuning

The presence of a methoxy group at the C2-position introduces a strong electron-donating effect that is absent in non-methoxylated analogs like 3-bromo-9,9-dimethylfluorene (CAS 1190360-23-6) . While direct HOMO/LUMO data for this specific compound is not available, research on related fluorene derivatives demonstrates that methoxy substitution can raise the HOMO energy level and narrow the band gap [1]. For example, in a D-π-D deep-blue emitter, the incorporation of a methoxyphenylamine donor based on a 9,9-dimethylfluorene core resulted in a narrow FWHM of 35 nm and CIE coordinates of (0.17, 0.11) .

OLED Materials Organic Semiconductors Electronic Properties

Synergistic Bifunctionality for Stepwise Synthesis of Complex Architectures

The combination of a single reactive bromine atom and an electron-donating methoxy group in a single building block allows for a controlled, stepwise synthetic approach not possible with symmetrical di-bromo analogs like 2,7-dibromo-9,9-dimethylfluorene (CAS 28320-32-3) . While 2,7-dibromofluorene is a common monomer for synthesizing polyfluorenes via Yamamoto or Suzuki polycondensation, its use often leads to statistical polymerization and challenges in controlling chain length and end-group functionality [1]. This compound's bifunctionality, with one site for coupling and another for electronic tuning, facilitates the construction of well-defined donor-acceptor structures, which are crucial for achieving high external quantum efficiencies (EQE) in OLEDs, as demonstrated with related 9,9-dimethylfluorene-based hosts achieving EQEmax of 27.17% for red and 6.38% for blue devices [2].

Organic Synthesis Polymer Chemistry Materials Science

Targeted Applications for 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene in Advanced Materials Research


Synthesis of Tailored Donor-Acceptor (D-A) Molecules for High-Efficiency OLEDs

This building block is ideally suited for the stepwise synthesis of complex D-A type small molecules or polymers for OLEDs. Its C3-bromine allows for selective Suzuki or Stille coupling with an electron-accepting unit (e.g., benzothiadiazole or a triazine derivative), while the C2-methoxy group enhances the electron-donating character of the fluorene core . This approach can be used to finely tune the HOMO level and the resulting emission color, as demonstrated by the use of methoxy-substituted fluorene donors achieving deep-blue emission with a narrow FWHM of 35 nm . The resulting materials are critical for achieving high external quantum efficiencies (EQE), with related fluorene-based hosts achieving an EQEmax of 27.17% for red PhOLEDs [1].

Construction of Regioregular Semiconducting Polymers for OFETs and OPVs

In polymer synthesis, the unique C3-bromo substitution pattern offers a route to regioregular conjugated polymers with controlled head-to-tail connectivity. This is in contrast to the statistical coupling often observed with 2,7-dibromofluorene monomers [2]. The resulting regioregular polymers exhibit improved charge carrier mobility and morphology in thin-film devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-donating methoxy group can further enhance the polymer's hole mobility and adjust its energy levels for better alignment with common electrodes and acceptor materials, thereby improving device power conversion efficiency.

Development of Novel Hole-Transporting Materials (HTMs) with Enhanced Solubility and Stability

The 9,9-dimethyl substitution pattern, common to many fluorene-based OLED materials, is known to enhance the solubility and morphological stability of the final material by preventing intermolecular aggregation . This compound can serve as a key intermediate for synthesizing novel HTMs. The methoxy group can be used to fine-tune the HOMO level to optimize hole injection from the anode, while the C3-position can be functionalized with hole-transporting moieties like triphenylamine or carbazole derivatives. This design strategy is known to reduce device turn-on voltage and improve current efficiency in OLEDs .

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